molecular formula C22H22ClN5O2 B2526271 3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251630-86-0

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2526271
CAS RN: 1251630-86-0
M. Wt: 423.9
InChI Key: IECZCUTXIRPGFZ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including triazoles, benzamides, and piperidine derivatives, are extensively synthesized and characterized in the field of medicinal chemistry. These compounds are crucial for developing new pharmaceuticals and understanding biological activity at the molecular level. For instance, research involving the synthesis and characterization of novel benzamides and their metal complexes highlights the importance of these compounds in exploring their potential antibacterial activities (Khatiwora et al., 2013). These studies often involve detailed analysis using techniques such as NMR, IR spectroscopy, and X-ray crystallography to elucidate the molecular structure and bonding characteristics.

Antimicrobial and Anticancer Activities

Compounds similar to the one are investigated for their antimicrobial and anticancer properties. For example, studies have explored the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, reflecting the broader interest in developing therapeutics targeting various diseases (Norman et al., 1996). Another study synthesized new 2-chloro-3-hetarylquinolines, demonstrating significant antibacterial and anticancer activity, showcasing the therapeutic potential of these compounds (Bondock and Gieman, 2015).

Molecular Interactions and Stability

Research on the reactivity properties and adsorption behavior of triazole derivatives through DFT and MD simulation studies exemplifies how these compounds' chemical and physical interactions are crucial for their potential applications. Such studies provide insights into the stability, reactivity, and interaction of these compounds with biological targets, aiding in the design of molecules with desired pharmacological profiles (Al-Ghulikah et al., 2021).

properties

IUPAC Name

3-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-5-7-19(8-6-15)28-14-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-3-2-4-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZCUTXIRPGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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